REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)[CH2:8][O:7]1)=[O:5])C.[OH-].[Na+:22]>O1CCCC1>[Cl:20][C:17]1[CH:16]=[CH:15][C:14]([CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][C:6]2([C:4]([O-:5])=[O:3])[CH2:8][O:7]2)=[CH:19][CH:18]=1.[Na+:22] |f:1.2,4.5|
|
Name
|
|
Quantity
|
8.05 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(OC1)CCCCCC1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
is stirred for about 1 hour until a clear solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
has formed
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated
|
Type
|
CUSTOM
|
Details
|
the colorless residue is recrystallized from ethanol/diethyl ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CCCCCC1(OC1)C(=O)[O-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |